molecular formula C7H11NS B13872612 2,4-Diethylthiazole CAS No. 32272-49-4

2,4-Diethylthiazole

Cat. No.: B13872612
CAS No.: 32272-49-4
M. Wt: 141.24 g/mol
InChI Key: IAEOVWDULPWPSJ-UHFFFAOYSA-N
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Description

2,4-Diethylthiazole is an organic compound belonging to the class of 2,4-disubstituted thiazoles. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This compound has been detected in various foods, including arabica coffee .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diethylthiazole typically involves the reaction of appropriate thioamides with α-haloketones. For instance, the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides can yield 2,4-disubstituted thiazoles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. general methods for thiazole synthesis involve similar reaction conditions as those used in laboratory settings, often scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diethylthiazole can undergo various chemical reactions, including:

    Oxidation: Thiazoles can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert thiazoles to dihydrothiazoles.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Halogenated or nitrated thiazoles.

Scientific Research Applications

2,4-Diethylthiazole has been studied for its potential biological activities. The compound’s presence in foods like arabica coffee suggests its relevance in food chemistry and flavor research .

Mechanism of Action

The mechanism of action of 2,4-diethylthiazole involves interactions with various molecular targets. The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This electrostatic potential plays a significant role in drug-target protein interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

  • 2,4-Dimethylthiazole
  • 2,4-Diethyl-5-methylthiazole
  • 2,4-Diphenylthiazole

Comparison: 2,4-Diethylthiazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other 2,4-disubstituted thiazoles, it may exhibit different pharmacological properties and applications .

Properties

CAS No.

32272-49-4

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

2,4-diethyl-1,3-thiazole

InChI

InChI=1S/C7H11NS/c1-3-6-5-9-7(4-2)8-6/h5H,3-4H2,1-2H3

InChI Key

IAEOVWDULPWPSJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=N1)CC

Origin of Product

United States

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